Cas no 5002-30-2 (Ethyl 2-(2'-fluoro-[1,1'-biphenyl]-4-yl)acetate)
Ethyl 2-(2'-fluoro-[1,1'-biphenyl]-4-yl)acetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-(2'-fluoro-[1,1'-biphenyl]-4-yl)acetate
- ethyl 2-[4-(2-fluorophenyl)phenyl]acetate
- 2'-Fluor-4-biphenylylessigsaeureaethylester
- AK-93369
- ANW-53404
- CTK8B6403
- ethyl 2'-fluoro-4-biphenylylacetate
- Ethyl-2'-fluor-4-biphenylacetat
- KB-252098
- DTXSID50613240
- AKOS015999473
- 5002-30-2
- Ethyl (2'-fluoro[1,1'-biphenyl]-4-yl)acetate
- A871682
- Ethyl2-(2'-fluoro-[1,1'-biphenyl]-4-yl)acetate
- SCHEMBL11727313
-
- MDL: MFCD11974288
- Inchi: 1S/C16H15FO2/c1-2-19-16(18)11-12-7-9-13(10-8-12)14-5-3-4-6-15(14)17/h3-10H,2,11H2,1H3
- InChI Key: LLFIDXLQIIWNDE-UHFFFAOYSA-N
- SMILES: FC1C=CC=CC=1C1C=CC(=CC=1)CC(=O)OCC
Computed Properties
- Exact Mass: 258.10560788g/mol
- Monoisotopic Mass: 258.10560788g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 285
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 26.3Ų
Ethyl 2-(2'-fluoro-[1,1'-biphenyl]-4-yl)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019120904-1g |
Ethyl 2-(2'-fluoro-[1,1'-biphenyl]-4-yl)acetate |
5002-30-2 | 95% | 1g |
$671.96 | 2023-09-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1536336-1g |
Ethyl 2-(2'-fluoro-[1,1'-biphenyl]-4-yl)acetate |
5002-30-2 | 98% | 1g |
¥7038.00 | 2024-05-11 | |
| Crysdot LLC | CD12067884-1g |
Ethyl 2-(2'-fluoro-[1,1'-biphenyl]-4-yl)acetate |
5002-30-2 | 95+% | 1g |
$772 | 2024-07-24 | |
| Ambeed | A847108-1g |
Ethyl 2-(2'-fluoro-[1,1'-biphenyl]-4-yl)acetate |
5002-30-2 | 95+% | 1g |
$648.0 | 2025-04-19 |
Ethyl 2-(2'-fluoro-[1,1'-biphenyl]-4-yl)acetate Suppliers
Ethyl 2-(2'-fluoro-[1,1'-biphenyl]-4-yl)acetate Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
Additional information on Ethyl 2-(2'-fluoro-[1,1'-biphenyl]-4-yl)acetate
Ethyl 2-(2'-fluoro-[1,1'-biphenyl]-4-yl)acetate: A Comprehensive Overview
Ethyl 2-(2'-fluoro-[1,1'-biphenyl]-4-yl)acetate, with the CAS number 5002-30-2, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of biphenyl derivatives, which have garnered considerable attention due to their diverse biological activities and potential applications in drug development. The presence of a fluoro substituent in its structure enhances its pharmacological properties, making it a valuable intermediate in synthetic chemistry.
The molecular structure of Ethyl 2-(2'-fluoro-[1,1'-biphenyl]-4-yl)acetate consists of an acetate ester group attached to a biphenyl ring system. The fluoro substituent at the 2'-position of the biphenyl ring plays a crucial role in modulating the compound's interactions with biological targets. This feature has led to extensive research into its potential applications in medicinal chemistry and materials science.
In recent years, there has been a growing interest in fluoro-substituted biphenyl compounds due to their unique electronic and steric properties. These properties make them suitable candidates for developing novel therapeutic agents. For instance, studies have shown that fluoro-biphenyl derivatives exhibit inhibitory effects on various enzymes and receptors, which are relevant to treating conditions such as inflammation, cancer, and neurological disorders.
One of the most notable applications of Ethyl 2-(2'-fluoro-[1,1'-biphenyl]-4-yl)acetate is in the synthesis of pharmacologically active molecules. Researchers have utilized this compound as a key intermediate in the preparation of drugs that target specific biological pathways. Its structural versatility allows for modifications that can fine-tune its biological activity, making it a versatile tool in drug discovery.
The synthesis of Ethyl 2-(2'-fluoro-[1,1'-biphenyl]-4-yl)acetate involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the fluoro group into the biphenyl ring is particularly challenging due to its high reactivity and sensitivity to various environmental factors. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity.
Recent advancements in computational chemistry have also contributed to the understanding of Ethyl 2-(2'-fluoro-[1,1'-biphenyl]-4-yl)acetate's properties. Molecular modeling studies have provided insights into how the fluoro substituent influences the compound's interactions with biological targets. These insights are crucial for designing more effective drugs with improved pharmacokinetic profiles.
The pharmaceutical industry has shown particular interest in this compound due to its potential as a building block for new drugs. Its ability to undergo further functionalization makes it a valuable asset in medicinal chemistry libraries. Companies are actively exploring its use in developing treatments for various diseases, including those that are currently difficult to manage with existing therapies.
Moreover, Ethyl 2-(2'-fluoro-[1,1'-biphenyl]-4-yl)acetate has found applications beyond pharmaceuticals. In materials science, for example, it is being investigated as a precursor for organic electronic materials. Its unique electronic properties make it suitable for use in organic semiconductors and light-emitting diodes (OLEDs). These applications highlight the compound's versatility and its potential impact across multiple scientific disciplines.
The safety and handling of Ethyl 2-(2'-fluoro-[1,1'-biphenyl]-4-yl)acetate are important considerations in both laboratory and industrial settings. While it is not classified as a hazardous material under standard regulatory guidelines, proper precautions should be taken to ensure safe handling. This includes using appropriate personal protective equipment (PPE) and working in well-ventilated areas.
In conclusion, Ethyl 2-(2'-fluoro-[1,1'-biphenyl]-4-yl)acetate is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structure and properties make it a valuable tool for researchers and developers working on innovative treatments and technologies. As research continues to uncover new applications for this compound, its importance is likely to grow even further.
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